But-3-yn-1-amine hydrochloride
Overview
Description
But-3-yn-1-amine hydrochloride is a useful research compound. Its molecular formula is C4H8ClN and its molecular weight is 105.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
CO2 Capture
But-3-yn-1-amine hydrochloride, or similar compounds, have been explored for their potential in carbon dioxide capture. For instance, research demonstrates that certain ionic liquids, which can be derived from compounds like 1-butyl imidazole and 3-bromopropylamine hydrobromide, show promise in sequestering CO2 efficiently (Bates et al., 2002). These substances can reversibly capture CO2 as a carbamate salt, highlighting their potential in environmental applications.
Amidation Reactions
The compound is also relevant in the study of amidation reactions, which are crucial in various chemical syntheses. Studies using similar amines have explored the mechanism of amide formation between carboxylic acids and amines in aqueous media, which is significant in bioconjugation processes (Nakajima & Ikada, 1995). Understanding this mechanism is essential for advancements in pharmaceutical and biochemical research.
Synthesis of Amides
This compound and similar compounds have been used in the synthesis of amides. A study highlights the green synthesis of primary, secondary, and tertiary amides through oxidative amidation of methyl groups with amine hydrochlorides. This process utilizes magnetic nanoparticles as a recyclable nanocatalyst, showcasing an environmentally friendly approach to amide synthesis (Eidi & Kassaee, 2016).
Organic Chemistry and Polymer Science
This compound is also valuable in organic chemistry and polymer science. For instance, its derivatives have been synthesized and used as intermediates in the formation of various chemical compounds (Mattingly, 1990). These findings are crucial for the development of new materials and chemical entities in the field.
Pharmaceutical Applications
In pharmaceutical research, similar amine hydrochlorides have been employed in the synthesis of potential antineoplastic agents and other medicinal compounds (Pettit et al., 2003). Such studies contribute to the ongoing search for new and effective drugs.
Safety and Hazards
Safety information for But-3-yn-1-amine hydrochloride indicates that it is classified under GHS07 and has a Signal Word of Warning . Hazard Statements include H302-H315-H319-H335, and Precautionary statements include P261-P305+P351+P338 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition .
Mechanism of Action
Target of Action
But-3-yn-1-amine hydrochloride is primarily used as a reagent in the synthesis of dialkynylamides from diacids . It acts as a bifunctional linker in the Buchwald–Hartwig amination reaction of 1,2,3,4-tetrahydroacridine trifluoromethanesulfonate derivative .
Mode of Action
The compound interacts with its targets through an addition reaction. For instance, it reacts with formamidinium iodide to synthesize a new additive in perovskite precursor solution .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the synthesis of dialkynylamides from diacids . The compound can control the intermediate precursor phase for regulating perovskite nucleation .
Result of Action
The result of this compound’s action is the formation of dialkynylamides from diacids . In the context of perovskite solar cells, the compound leads to the growth of perovskite along the preferred orientation, releasing lattice strain and passivating surface defects .
Action Environment
The compound is typically stored under an inert atmosphere at room temperature . Environmental factors such as temperature and humidity can influence the compound’s action, efficacy, and stability. For instance, it should be stored away from moisture as it is hygroscopic .
Properties
IUPAC Name |
but-3-yn-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N.ClH/c1-2-3-4-5;/h1H,3-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEPCBUBKRUREA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90481102 | |
Record name | but-3-yn-1-amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90481102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88211-50-1 | |
Record name | but-3-yn-1-amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90481102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | but-3-yn-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does but-3-yn-1-amine hydrochloride interact with the perovskite precursor solution, and what are the downstream effects on perovskite film formation?
A1: this compound, when added to the perovskite precursor solution containing formamidinium iodide (FAI), undergoes an in-situ reaction. [] This reaction results in the formation of a new additive directly within the solution. This additive plays a crucial role in controlling the crystallization kinetics of the perovskite film. Specifically, it influences the intermediate precursor phase, leading to regulated perovskite nucleation and the formation of beneficial 2D perovskite structures. [] These 2D structures promote the growth of perovskite crystals along the preferred [] orientation. This controlled growth not only reduces lattice strain within the film but also allows for strong interaction between the additive and the perovskite, effectively passivating surface defects. [] This ultimately leads to improved optoelectronic properties and enhanced device performance.
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